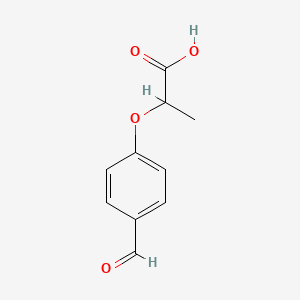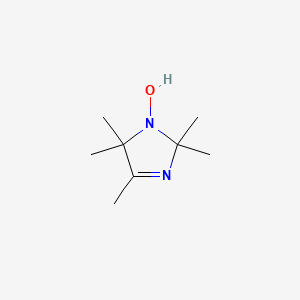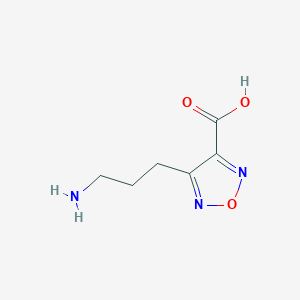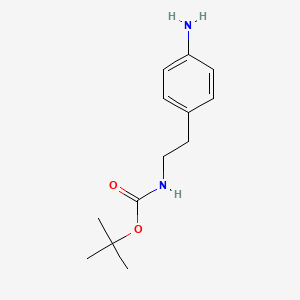
Allyl(chloromethyl)dimethylsilane
Overview
Description
Allyl(chloromethyl)dimethylsilane is a chemical compound that belongs to the organosilicon family. It has a linear formula of H2C=CHCH2Si(CH3)2CH2Cl . It is a clear slightly yellow liquid .
Molecular Structure Analysis
The molecular formula of Allyl(chloromethyl)dimethylsilane is C6H13ClSi . It has a molecular weight of 148.71 .Chemical Reactions Analysis
Allyl(chloromethyl)dimethylsilane is used in various chemical reactions. It has been used in the silylation of silicic acid, the preparation of phenylene bis (silanediyl triflates), useful synthons for organosilicon polymers, and O -silylation of phenyl sulfones .Physical And Chemical Properties Analysis
Allyl(chloromethyl)dimethylsilane has a refractive index n20/D of 1.449 (lit.) . It has a boiling point of 63-66 °C/50 mmHg (lit.) and a density of 0.907 g/mL at 25 °C (lit.) .Scientific Research Applications
Chemical Synthesis
Allyl(chloromethyl)dimethylsilane is used in various chemical synthesis processes . It is a versatile reagent that can participate in a wide range of reactions due to its unique structure .
Preparation of Organosilicon Polymers
This compound is used in the preparation of phenylene bis (silanediyl triflates), which are useful synthons for organosilicon polymers . Organosilicon polymers have a wide range of applications, including in the production of sealants, adhesives, and coatings .
Silylation of Silicic Acid
Allyl(chloromethyl)dimethylsilane is used in the silylation of silicic acid . Silylation is a process that involves the replacement of a hydrogen atom in a molecule with a silyl group .
Synthesis of Cyclobisiloxanes
This compound is used in the synthesis of cyclo-1,1′,4,4′- bis (1,1,3,3-tetramethyl-1,3-disiloxanediyl)dibenzene . Cyclobisiloxanes are a type of cyclic compound that contain silicon and oxygen atoms .
Reactions with N,N-Dichloroarenesulfonamides
Allyl(chloromethyl)dimethylsilane reacts with N,N-Dichloroarenesulfonamides to give chloroamination products . This reaction has been studied for its potential applications in organic synthesis .
Formation of Heterocycles
In reactions with diallylsilanes, this compound can lead to the formation of substituted heterocycles, 1,2-azasilolidines and 1,5-azasilocine . These heterocycles have potential applications in the development of new pharmaceuticals and materials .
Safety and Hazards
Mechanism of Action
Target of Action
Allyl(chloromethyl)dimethylsilane is primarily involved in electrophilic substitution reactions . The primary targets of this compound are unsaturated silanes, specifically allyl- or vinylsilane .
Mode of Action
The compound interacts with its targets through an electrophilic attack . The electron-releasing strength of the carbon-silicon bond is large, controlling the site of reaction and stereoselectivity . The formation of the new carbon-carbon bond occurs at the γ position of allyl silanes .
Biochemical Pathways
The compound affects the electrophilic substitution pathway of unsaturated silanes . The carbon-silicon bond is highly electron-releasing and can stabilize a positive charge in the β position through hyperconjugation . After the formation of the carbon-electrophile bond, silicon elimination is assisted by a nucleophile .
Pharmacokinetics
Its physical properties such as boiling point (63-66 °c/50 mmhg), density (0907 g/mL at 25 °C), and refractive index (n20/D 1449) have been reported .
Result of Action
The result of the compound’s action is the formation of new compounds through electrophilic substitution . For example, it can lead to the synthesis of cyclo-1,1′,4,4′- bis (1,1,3,3-tetramethyl-1,3-disiloxanediyl)dibenzene, silylation of silicic acid, and the preparation of phenylene bis (silanediyl triflates), useful synthons for organosilicon polymers .
Action Environment
The compound is sensitive to moisture . It is also flammable, indicating that it should be kept away from heat, hot surfaces, sparks, open flames, and other ignition sources . The compound’s action, efficacy, and stability may be influenced by these environmental factors .
properties
IUPAC Name |
chloromethyl-dimethyl-prop-2-enylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13ClSi/c1-4-5-8(2,3)6-7/h4H,1,5-6H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHHLOVCFFWGSMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CC=C)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10339494 | |
| Record name | Allyl(chloromethyl)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10339494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Allyl(chloromethyl)dimethylsilane | |
CAS RN |
33558-75-7, 75422-66-1 | |
| Record name | Allyl(chloromethyl)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10339494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Allyl(chloromethyl)dimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Allyl(chloromethyl)dimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes Allyl(chloromethyl)dimethylsilane interesting in terms of chemical reactivity?
A: Allyl(chloromethyl)dimethylsilane exhibits fascinating reactivity due to the presence of both an allyl group and a chloromethyl group attached to the silicon atom. This unique structure allows for a variety of transformations, including the potential for the allyl group to migrate from the silicon atom. This migration can lead to the formation of new carbon-carbon bonds, opening up avenues for the synthesis of more complex molecules. []
Q2: The paper mentions "unusual transformations" of allylsilanes. Can you elaborate on the specific reactions observed with Allyl(chloromethyl)dimethylsilane?
A: While the abstract provided doesn't detail the specific transformations, the research by Chernyak et al. [] likely explores reactions of Allyl(chloromethyl)dimethylsilane with N,N-Dichloroarenesulfonamides. These reactions could involve the chlorine atom from the chloromethyl group participating in substitution reactions or the allyl group undergoing addition reactions with the sulfonamide moiety. The "unusual" nature might refer to unexpected rearrangements, cyclization reactions, or the formation of novel silicon-containing heterocycles.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 2-(benzo[D]oxazol-2-YL)acetate](/img/structure/B1268233.png)
![2,5-Bis[(dimethylamino)methyl]cyclopentanone](/img/structure/B1268235.png)





![Azepino[2,1-b]quinazolin-12(6H)-one, 2-amino-7,8,9,10-tetrahydro-](/img/structure/B1268247.png)

![Hydrazinecarboxamide, 2-(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)-](/img/structure/B1268250.png)

![3-(5-Amino-[1,3,4]thiadiazol-2-yl)-chromen-2-one](/img/structure/B1268265.png)
